![molecular formula C6H10N4 B174370 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 160752-39-6](/img/structure/B174370.png)
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is a chemical compound . It has been used in the development of novel P2X7 antagonists .
Synthesis Analysis
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists . This method contains a synthetically challenging chiral center .Molecular Structure Analysis
The molecular structure of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is complex and includes a synthetically challenging chiral center . More detailed information about its structure can be found in the referenced articles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” include a dipolar cycloaddition reaction and a Cope elimination sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” are not explicitly mentioned in the available resources. For more detailed information, please refer to the referenced articles .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Therapeutic Agents
The triazolopyridine core is a valuable scaffold in medicinal chemistry. It serves as a platform for further derivatization to discover novel receptor agonists and antagonists. The focused small molecule library based on this core structure highlights the challenges and opportunities in the development of therapeutic agents .
Chemoselective Extraction: Ionic Liquids Construction
The structural core of tetrahydro-triazolopyridine has found application in the construction of bicyclic fused triazolium ionic liquids. These ionic liquids are designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides, showcasing the compound’s utility in selective separation processes .
Organic Synthesis: Access to Chiral Centers
The compound’s structure allows for the development of a single pot dipolar cycloaddition reaction/Cope elimination sequence. This method provides access to novel compounds with chiral centers, which are often challenging to synthesize. Such advancements in organic synthesis are crucial for creating complex molecules with specific stereochemistry .
Neurodegenerative Disease Research: Role of P2X7 Receptor
Research into the role of the P2X7 receptor in neurodegenerative diseases has been supported by compounds like 1-Methyl-tetrahydro-triazolopyridine. These studies explore the pharmacological properties of the P2X7 receptor and its implications in conditions such as Alzheimer’s and Parkinson’s disease .
Drug Discovery: Privileged Structures
The triazolopyridine core is considered a “privileged structure” in drug discovery. It provides potent ligands for numerous receptors, acting as a foundational framework for the synthesis of new drugs. This concept has been recognized for over 30 years, with the triazolopyridine core being one of the structures that offer significant potential for therapeutic development .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to modulate σ-receptors, inhibit β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets by binding to specific sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involved in signal transduction, enzyme regulation, and metabolic processes .
Pharmacokinetics
Similar compounds have been found to have robust receptor occupancy at low doses in rats, suggesting good bioavailability .
Result of Action
Similar compounds have been known to exhibit antiviral activity and antitumor activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Propriétés
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDOLNSCCKRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402212 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160752-39-6 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.